molecular formula C19H15BrN2O6S B12702500 Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester CAS No. 155104-12-4

Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester

Cat. No.: B12702500
CAS No.: 155104-12-4
M. Wt: 479.3 g/mol
InChI Key: LLRLJJUFNIIJQS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromo and carboxymethylthio groups. The final steps involve esterification and hydroxylation to yield the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromo position.

Scientific Research Applications

Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways can be harnessed for treating various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid moiety.

    Quinazolinone derivatives: Compounds with variations in the quinazolinone core structure.

    Bromo-substituted compounds: Compounds with bromo groups at different positions or in different chemical environments.

Uniqueness

The uniqueness of Benzoic acid, 4-(6-bromo-2-(((carboxymethyl)thio)methyl)-4-oxo-3(4H)-quinazolinyl)-2-hydroxy-,1-methyl ester lies in its combination of functional groups and structural features

Properties

CAS No.

155104-12-4

Molecular Formula

C19H15BrN2O6S

Molecular Weight

479.3 g/mol

IUPAC Name

2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]acetic acid

InChI

InChI=1S/C19H15BrN2O6S/c1-28-19(27)12-4-3-11(7-15(12)23)22-16(8-29-9-17(24)25)21-14-5-2-10(20)6-13(14)18(22)26/h2-7,23H,8-9H2,1H3,(H,24,25)

InChI Key

LLRLJJUFNIIJQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCC(=O)O)O

Origin of Product

United States

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